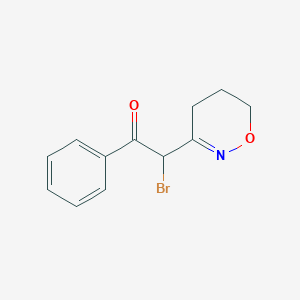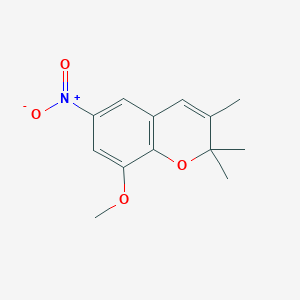
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid is an organic compound with a unique structure that includes an aminomethyl group, a methyl group, and a carboxylic acid group attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride . Another method includes the preparation of amines through the reaction of carboxylic acid chlorides or anhydrides with ammonia or amines, followed by reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the double bond in the cyclohexene ring to a single bond.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines
Applications De Recherche Scientifique
4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The aminomethyl group can interact with enzymes and receptors, influencing biological pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-(Aminomethyl)benzoic acid
- 4-Aminobutylphosphonic acid
- 3-(2-Aminoethyl)-4-(Aminomethyl)heptanedioic acid
Uniqueness
What sets 4-(Aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid apart is its unique cyclohexene ring structure combined with the aminomethyl and carboxylic acid groups. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
62618-02-4 |
|---|---|
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-(aminomethyl)-1-methylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(8(11)12)4-2-7(6-10)3-5-9/h2H,3-6,10H2,1H3,(H,11,12) |
Clé InChI |
NSOHFSLTMXRHRK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=CC1)CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


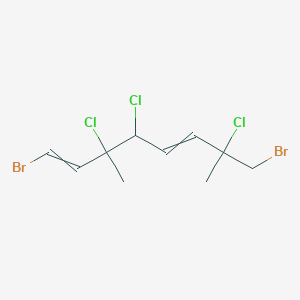
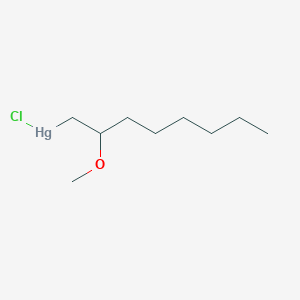
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
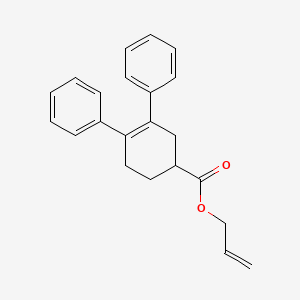
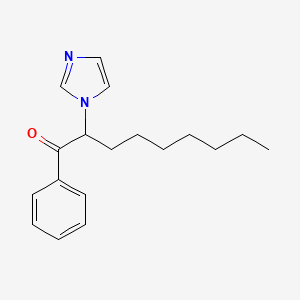
![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
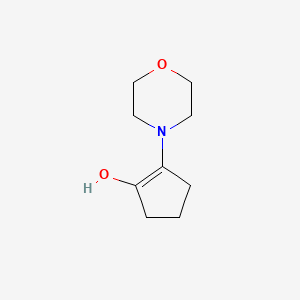
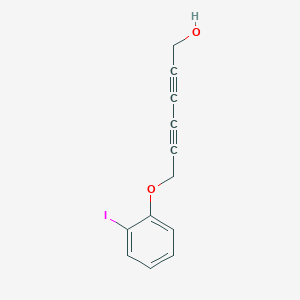

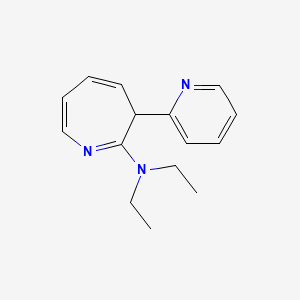
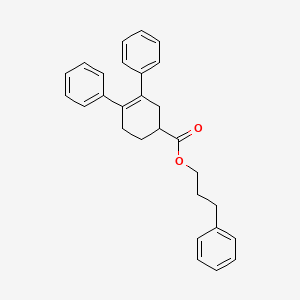
![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
